N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and hydrazine hydrate to form the triazolothiadiazole core. This intermediate is then reacted with 3-bromoaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine stands out due to its dimethylamine group, which imparts unique electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Properties
CAS No. |
878433-96-6 |
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Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.4g/mol |
IUPAC Name |
3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13N5OS/c1-19(2)11-6-3-5-10(9-11)14-18-20-13(12-7-4-8-21-12)16-17-15(20)22-14/h3-9H,1-2H3 |
InChI Key |
VTYRGOJWEXMVLP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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